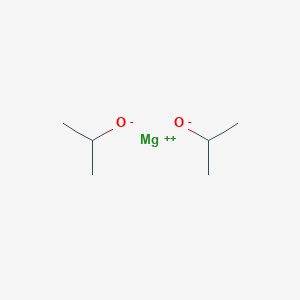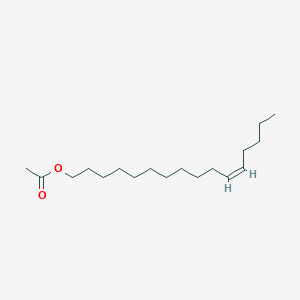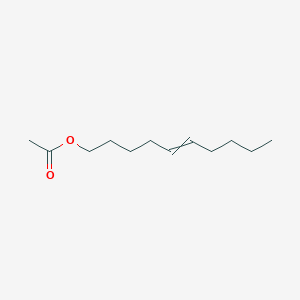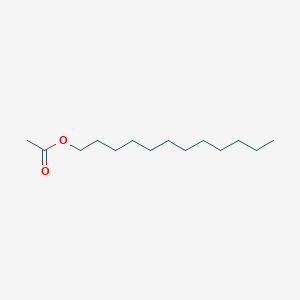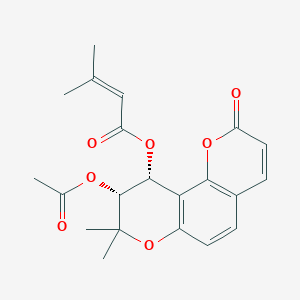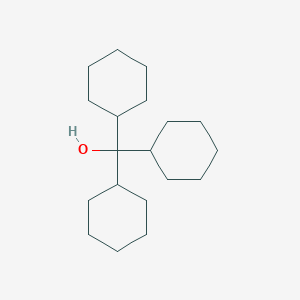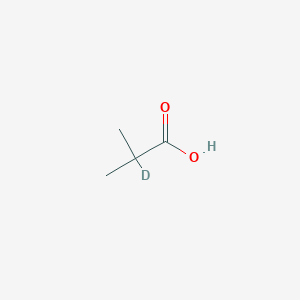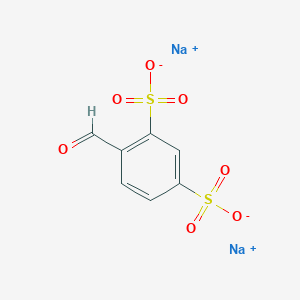
Sodium 4-formylbenzene-1,3-disulfonate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-formylbenzene-1,3-disulfonate can be synthesized through the sulfonation of benzaldehyde. The process involves the reaction of benzaldehyde with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where benzaldehyde is treated with sulfur trioxide gas under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the formyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 4-carboxybenzene-1,3-disulfonic acid.
Reduction: 4-hydroxymethylbenzene-1,3-disulfonic acid.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium 4-formylbenzene-1,3-disulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 4-formylbenzene-1,3-disulfonate involves its ability to participate in various chemical reactions due to the presence of the formyl and sulfonate groups. These functional groups allow the compound to interact with different molecular targets and pathways, making it useful in a variety of applications. For example, in polymer electrolyte membranes, the sulfonate groups enhance proton conductivity, which is essential for the efficient operation of fuel cells .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-formylbenzene-1,4-disulfonate
- Sodium 3-formylbenzene-1,5-disulfonate
- Sodium 4-carboxybenzene-1,3-disulfonate
Comparison: Sodium 4-formylbenzene-1,3-disulfonate is unique due to the specific positioning of the formyl and sulfonate groups on the benzene ring. This unique structure imparts distinct reactivity and solubility properties compared to its isomers and other similar compounds. For instance, the 4-formyl group allows for specific electrophilic aromatic substitution reactions that are not as readily achievable with other isomers .
Eigenschaften
CAS-Nummer |
33513-44-9 |
|---|---|
Molekularformel |
C7H6NaO7S2 |
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
disodium;4-formylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C7H6O7S2.Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;/h1-4H,(H,9,10,11)(H,12,13,14); |
InChI-Schlüssel |
UDTSLIPXNXUTSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C=O.[Na] |
Key on ui other cas no. |
33513-44-9 |
Piktogramme |
Irritant |
Synonyme |
Disodium Benzaldehyde-2,4-disulfonate; Sodium 4-Formylbenzene-1,3-disulfonate; Disodium 2,4-Disulfobenzaldehyde; Benzaldehyde-2,4-disulfonic Acid Disodium Salt; 4-Formylbenzene-1,3-disulfonic Acid Disodium Salt; 4-Formyl-1,3-Benzenedisulfonic Acid So |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium 4-formylbenzene-1,3-disulfonate contribute to the synthesis of novel materials, and what are their potential applications?
A1: this compound serves as a key precursor in synthesizing functional polymers and metal-organic frameworks. For instance, it acts as a modifying agent for polysiloxane in the creation of cation exchange membranes (CEMs). [] These membranes exhibit potential for base recovery from alkaline waste solutions via diffusion dialysis, showcasing their relevance in sustainable chemical processing. [] Furthermore, its ability to form Schiff bases with chitosan leads to materials with enhanced bactericidal properties, making them suitable for applications in cosmetics, dermocosmetics, and wound dressings. []
Q2: Can you elaborate on the structural features of complexes formed with this compound and their implications for catalytic activity?
A2: this compound can act as a ligand, forming complexes with metal ions like Calcium(II). [, ] The resulting complexes often exhibit unique 3D network structures stabilized by π-π stacking and hydrogen bonds. [, ] This structural organization can influence the catalytic activity of the complex. For example, a Calcium(II) complex with this compound-isonicotinic acid hydrazone demonstrated efficient catalytic activity in the oxidation of benzyl alcohol to benzaldehyde, showcasing impressive conversion and selectivity. [] This highlights the potential of these complexes in organic synthesis.
Q3: What analytical techniques are crucial for characterizing compounds and materials derived from this compound?
A3: Characterizing compounds derived from this compound relies on a combination of techniques. Single-crystal X-ray diffraction plays a vital role in determining the crystal structure of the complexes, providing insights into the spatial arrangement of atoms and intermolecular interactions. [, ] Elemental analysis confirms the elemental composition, while Infrared (IR) spectroscopy helps identify functional groups and their bonding characteristics. [, ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, offers valuable information regarding the structure and environment of hydrogen and carbon atoms within the molecule. [] These techniques, employed in conjunction, enable a comprehensive understanding of the compound's structure and properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




